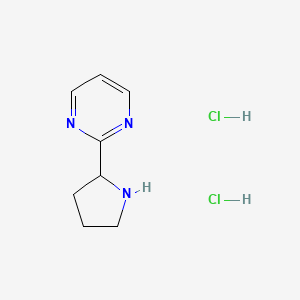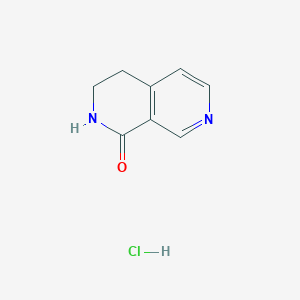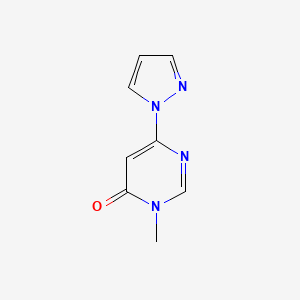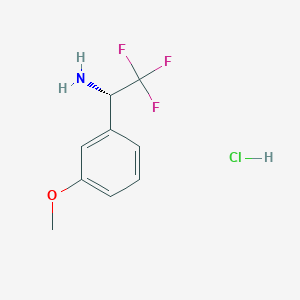
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is an organic compound with the molecular formula C8H13Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method includes the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
化学反应分析
Types of Reactions
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the pyrrolidine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Pyrimidine: The parent compound with a six-membered ring containing two nitrogen atoms.
2-Pyrrolidone: A derivative of pyrrolidine with a carbonyl group.
Uniqueness
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is unique due to its combination of a pyrimidine ring and a pyrrolidine moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research applications. Its ability to undergo various chemical reactions also enhances its utility in synthetic chemistry .
属性
CAS 编号 |
1373223-29-0 |
|---|---|
分子式 |
C8H12ClN3 |
分子量 |
185.65 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H |
InChI 键 |
HEGDAGLDGKVHGL-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=CC=N2.Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=NC=CC=N2.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2687365.png)


![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2687376.png)
